molecular formula C9H9NO4 B027992 Dimethyl pyridine-2,5-dicarboxylate CAS No. 881-86-7

Dimethyl pyridine-2,5-dicarboxylate

Cat. No. B027992
Key on ui cas rn: 881-86-7
M. Wt: 195.17 g/mol
InChI Key: TUGSJNQAIMFEDY-UHFFFAOYSA-N
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Patent
US08895733B2

Procedure details

Calcium chloride (22.7 g, 204.9 mmol) was added to a suspension of dimethylpyridine-2,5-dicarboxylate (10.0 g, 51.2 mmol) in a mixture 1:2 THF: MeOH (300 mL). The mixture was cooled at 0 C, sodium borohydride (4.85 g, 128.1 mmol) was added portion wise. The reaction mixture warmed slowly to room temperature and stirred for 18 h. An additional 2.5 equivalent of sodium borohydride was added and the reaction mixture was stirred at room temperature for 2 days. Additional THF (100 mL) and MeOH (100 mL) was added and the mixture was stirred for ˜15 h. An additional 2.5 equivalent of sodium borohydride (newer batch) was added and the reaction mixture was stirred at room temperature for 15 h. The mixture was slowly poured onto ice-water and diluted with EtOAc (˜200 mL). The white solid was filtered and discarded. Phases from the filtrate were separated, the organic phase was washed with water (3×100 mL). The aqueous washes were combined and re-extracted with EtOAc (2×100 mL). The organic extracts were combined, dried over sodium sulfate, filtered and concentrated under vacuum to afford the title compound as an off white solid (5.8 g, 73%). Method B HPLC-MS: MH+ requires m/z=168 Found: m/z=168, Rt=0.91 min (100%).
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
22.7 g
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
4.85 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
200 mL
Type
solvent
Reaction Step Six
Name
Quantity
100 mL
Type
solvent
Reaction Step Seven
Name
Quantity
100 mL
Type
solvent
Reaction Step Seven
Name
Yield
73%

Identifiers

REACTION_CXSMILES
[Cl-].[Ca+2].[Cl-].C[O:5][C:6]([C:8]1[CH:13]=[CH:12][C:11]([C:14]([O:16][CH3:17])=[O:15])=[CH:10][N:9]=1)=O.[BH4-].[Na+]>CCOC(C)=O.CO.C1COCC1>[OH:5][CH2:6][C:8]1[N:9]=[CH:10][C:11]([C:14]([O:16][CH3:17])=[O:15])=[CH:12][CH:13]=1 |f:0.1.2,4.5|

Inputs

Step One
Name
Quantity
300 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
22.7 g
Type
reactant
Smiles
[Cl-].[Ca+2].[Cl-]
Name
Quantity
10 g
Type
reactant
Smiles
COC(=O)C1=NC=C(C=C1)C(=O)OC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
4.85 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[BH4-].[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[BH4-].[Na+]
Step Six
Name
Quantity
200 mL
Type
solvent
Smiles
CCOC(=O)C
Step Seven
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added portion wise
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred at room temperature for 2 days
Duration
2 d
STIRRING
Type
STIRRING
Details
the mixture was stirred for ˜15 h
Duration
15 h
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred at room temperature for 15 h
Duration
15 h
ADDITION
Type
ADDITION
Details
The mixture was slowly poured onto ice-water
FILTRATION
Type
FILTRATION
Details
The white solid was filtered
CUSTOM
Type
CUSTOM
Details
Phases from the filtrate were separated
WASH
Type
WASH
Details
the organic phase was washed with water (3×100 mL)
EXTRACTION
Type
EXTRACTION
Details
re-extracted with EtOAc (2×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
OCC1=CC=C(C=N1)C(=O)OC
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 5.8 g
YIELD: PERCENTYIELD 73%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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